Uridine, 5'-amino-2',5'-dideoxy-
CAS No.: 35959-38-7
Cat. No.: VC1982652
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35959-38-7 |
|---|---|
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
| Standard InChI Key | ABYZQSMQSHNEMQ-SHYZEUOFSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN)O |
| SMILES | C1C(C(OC1N2C=CC(=O)NC2=O)CN)O |
| Canonical SMILES | C1C(C(OC1N2C=CC(=O)NC2=O)CN)O |
Introduction
Chemical Structure and Properties
Basic Chemical Information
Uridine, 5'-amino-2',5'-dideoxy- is a modified pyrimidine nucleoside with specific structural alterations that distinguish it from standard uridine. The compound possesses the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 35959-38-7 |
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChIKey | ABYZQSMQSHNEMQ-SHYZEUOFSA-N |
| Canonical SMILES | C1C(C(OC1N2C=CC(=O)NC2=O)CN)O |
These properties reflect the compound's unique molecular structure, which includes a uracil base attached to a modified ribose sugar with an amino group at the 5' position.
Structural Features
The defining structural features of Uridine, 5'-amino-2',5'-dideoxy- include:
-
A pyrimidine nucleobase (uracil) connected to a modified sugar moiety
-
Substitution of the 5'-hydroxyl group with an amino group
-
Absence of the 2'-hydroxyl group
-
Retention of the 3'-hydroxyl group on the sugar ring
-
An intact uracil base with the characteristic 2,4-dione structure
These modifications significantly alter the compound's chemical reactivity, particularly enhancing the nucleophilicity at the 5' position due to the amino group, which is considerably more reactive than the hydroxyl group found in natural uridine .
Synthesis Methods
Staudinger Reaction Pathway
The primary method for synthesizing Uridine, 5'-amino-2',5'-dideoxy- involves the reduction of 5'-azido-2',5'-dideoxy intermediates using the Staudinger reaction. This synthetic route typically proceeds as follows:
-
Conversion of natural uridine to the 5'-azido-2',5'-dideoxy intermediate
-
Reduction of the azido group to an amino group via the Staudinger reaction, employing triphenylphosphine followed by hydrolysis
The Staudinger reaction represents an efficient approach for the conversion of azides to amines under mild conditions, making it particularly suitable for nucleoside modifications. This method allows for the synthesis of Uridine, 5'-amino-2',5'-dideoxy- with good yields and high purity .
Alternative Synthesis Methods
Alternative approaches for synthesizing Uridine, 5'-amino-2',5'-dideoxy- include:
-
Catalytic hydrogenation of 5'-azido-2',5'-dideoxyuridine using palladium on charcoal
-
Treatment of 2',3'-O-isopropylideneuridine derivatives with methanolic ammonia or aqueous ammonia in ethanol
-
Conversion via tosylation of hydroxyl groups followed by azide displacement and subsequent reduction
Each of these methods offers specific advantages depending on the available starting materials, desired scale, and laboratory conditions. The choice of synthetic route may also be influenced by the need for regioselectivity and stereochemical control in the final product .
Biological Activities and Applications
Nucleic Acid Research Applications
Uridine, 5'-amino-2',5'-dideoxy- plays a significant role in nucleic acid research due to several key properties:
-
The 5'-amino group provides a reactive site for attachment of reporter molecules, affinity tags, or other functional groups
-
The compound can be converted to its 5'-N-triphosphate form, which introduces unique phosphoramidate (P-N) bonds when incorporated into oligonucleotides
-
These modifications enable the development of novel nucleic acid probes with enhanced stability or functionality
These properties make the compound valuable in genomic applications and the study of nucleic acid structure and function .
Conversion to 5'-N-Triphosphate Derivatives
Synthesis of Triphosphate Analogs
Uridine, 5'-amino-2',5'-dideoxy- can be converted to its corresponding 5'-N-triphosphate derivative through reaction with trisodium trimetaphosphate in alkaline conditions. This process involves:
-
Dissolution of the 5'-amino nucleoside and trisodium trimetaphosphate in Tris buffer at approximately pH 11
-
Incubation at room temperature for 5-7 days
The resulting 5'-N-triphosphate contains phosphoramidate (P-N) bonds rather than the phosphoester (P-O) bonds found in natural nucleotides, conferring unique chemical and biological properties to these compounds .
Properties of Phosphoramidate Nucleotides
The 5'-N-triphosphate derivatives of Uridine, 5'-amino-2',5'-dideoxy- exhibit several distinctive characteristics:
-
Different susceptibility to enzymatic degradation compared to natural nucleotides
-
Altered interactions with polymerases and other nucleic acid-processing enzymes
-
Unique chemical stability profiles, with phosphoramidate bonds being particularly sensitive to acid-catalyzed hydrolysis
These properties make 5'-amino-5'-N-triphosphate nucleotides valuable tools for studying enzyme-substrate interactions and developing novel biotechnological applications .
Related Compounds and Derivatives
Halogenated Derivatives
The most extensively studied derivatives of Uridine, 5'-amino-2',5'-dideoxy- are its halogenated analogs, particularly:
| Compound | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| 5-Iodo-5'-amino-2',5'-dideoxyuridine (AIU) | C9H12IN3O4 | 353.11 g/mol | Potent selective antiviral activity against herpes simplex virus |
| 5-Bromo-5'-amino-2',5'-dideoxyuridine | C9H12BrN3O4 | 306.11 g/mol | Potential DNA synthesis inhibitor |
| 5-Chloro-5'-amino-2',5'-dideoxyuridine | C9H12ClN3O4 | 261.67 g/mol | Less potent than iodo derivative but still biologically active |
These halogenated derivatives, particularly the 5-iodo variant (AIU), have gained significant attention due to their remarkable antiviral properties and selective activity profiles .
Other Nucleoside Analogs
Related compounds with the 5'-amino-2',5'-dideoxy modification include:
-
5'-Amino-2',5'-dideoxyadenosine
-
5'-Amino-2',5'-dideoxycytidine
-
5'-Amino-2',5'-dideoxyguanosine
-
5'-Amino-2',5'-dideoxyinosine
These compounds share the 5'-amino modification but feature different nucleobases, resulting in varied biological properties and potential applications across numerous research domains .
Modified Derivatives
Various chemical modifications of the 5'-amino group have been explored to enhance biological activity or alter physicochemical properties:
-
N-Acylated derivatives (such as N-acetyl-5'-amino-2',5'-dideoxyuridine)
-
N-Sulfonylated compounds
-
Diacylated derivatives involving both the 5'-amino and 3'-hydroxyl groups
These modifications can significantly influence the compounds' interactions with biological targets, particularly viral enzymes, thereby modulating their therapeutic potential .
Significant Research Findings
Antiviral Properties of 5-Iodo Derivative
The 5-iodo derivative of Uridine, 5'-amino-2',5'-dideoxy- (AIU) has demonstrated remarkable selective inhibition of herpes simplex virus type 1 (HSV-1) replication without detectable host toxicity. Key research findings include:
-
In virus-infected cells, AIU is selectively phosphorylated to its triphosphate form by viral thymidine kinase
-
The triphosphate is subsequently incorporated into viral DNA, introducing phosphoramidate bonds
-
These modified bonds exhibit acid-lability, potentially explaining the mechanism of antiviral activity
-
AIU shows significantly reduced cytotoxicity compared to other nucleoside analogs such as 5-iodo-2'-deoxyuridine (IdUrd)
This selective activity profile makes AIU and related compounds promising candidates for antiviral therapy development .
Activity Against Other Viruses
Beyond herpes simplex virus, research has demonstrated activity against other viral pathogens:
-
Efficacy against varicella-zoster virus (VZV) in vitro at concentrations of 10 to 800 μM
-
Potential activity against other herpesviruses, which are responsible for numerous human diseases including herpetic keratitis, herpes genitalis, herpes encephalitis, and herpes zoster
These findings expand the potential therapeutic applications of Uridine, 5'-amino-2',5'-dideoxy- derivatives to address multiple viral infections of clinical significance .
Structure-Activity Relationships
Extensive research has revealed important structure-activity relationships among Uridine, 5'-amino-2',5'-dideoxy- derivatives:
-
The 5'-amino group is essential for selective phosphorylation in virus-infected cells
-
Halogen substituents at the 5-position enhance antiviral activity
-
N-acylation of the 5'-amino group can affect binding to viral enzymes, with N-acetylation increasing inhibition of viral deoxypyrimidine kinase
-
Diacylation (involving both 5'-amino and 3'-hydroxyl groups) generally reduces antiviral efficacy
These structure-activity insights provide valuable guidance for the rational design of improved antiviral agents based on the Uridine, 5'-amino-2',5'-dideoxy- scaffold .
Future Research Directions
Therapeutic Development
Future research on Uridine, 5'-amino-2',5'-dideoxy- and its derivatives may focus on:
-
Development of more potent and selective analogs for antiviral therapy
-
Optimization of pharmacokinetic properties through strategic modifications
-
Investigation of potential activity against emerging viral threats
-
Exploration of combination therapies with existing antiviral agents
The unique selective activity profile of these compounds, particularly against herpesviruses, presents a promising avenue for developing therapies with improved safety profiles compared to existing options .
Nucleic Acid Technologies
In addition to therapeutic applications, future directions include:
-
Development of novel nucleic acid probes and sequencing technologies
-
Creation of modified oligonucleotides with enhanced stability or functionality
-
Application in genomic research tools leveraging the unique properties of phosphoramidate linkages
-
Exploration as building blocks for synthetic biology applications
The distinctive chemical reactivity of the 5'-amino group provides numerous opportunities for creating innovative research tools in molecular biology and biotechnology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume